molecular formula C14H12Cl2N2O2 B2780681 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-56-3

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2780681
CAS RN: 338977-56-3
M. Wt: 311.16
InChI Key: TYBHVKSXCDVZOS-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (DCB-MOPC) is a synthetic compound that has been studied for its potential applications in drug design and development. DCB-MOPC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its ability to modulate enzymes involved in signal transduction pathways. The purpose of

Advantages and Limitations for Lab Experiments

The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is efficient and cost-effective, making it suitable for laboratory experiments. In addition, the compound has been found to possess a wide range of biological activities, making it a potential candidate for drug design and development. However, the mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood, which may limit its potential applications.

Future Directions

Further research is needed to better understand the mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide and to identify potential therapeutic applications for the compound. In addition, further studies are needed to explore the potential of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide as a biomarker for the detection and diagnosis of various diseases, such as cancer and HIV. Finally, further research is needed to explore the potential of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide as an adjuvant in drug design and development.

Synthesis Methods

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is synthesized by a two-step procedure, which involves the reaction of 2,4-dichlorobenzaldehyde (DCB) with N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (MOPC) in the presence of a base. The reaction of DCB and MOPC forms a Schiff base, which is then converted to the final product, 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, by an acid-catalyzed cyclization reaction. The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been reported to be efficient and cost-effective.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been studied for its potential applications in drug design and development. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been investigated for its ability to modulate enzymes involved in signal transduction pathways, such as protein kinase C and mitogen-activated protein kinases. The compound has also been studied for its potential use as a biomarker for the detection and diagnosis of various diseases, such as cancer and HIV.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-17-13(19)11-3-2-6-18(14(11)20)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHVKSXCDVZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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